molecular formula C11H13NO3 B8455859 4-Acetamido-3-ethylbenzoic acid

4-Acetamido-3-ethylbenzoic acid

Cat. No.: B8455859
M. Wt: 207.23 g/mol
InChI Key: ZDIJVYHMPDTJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetamido-3-ethylbenzoic acid is a benzoic acid derivative featuring an acetamido group at the para position (C4) and an ethyl substituent at the meta position (C3). The ethyl group at C3 distinguishes it from other derivatives by introducing steric bulk and lipophilicity, which may influence solubility, reactivity, and pharmacological activity .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-acetamido-3-ethylbenzoic acid

InChI

InChI=1S/C11H13NO3/c1-3-8-6-9(11(14)15)4-5-10(8)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15)

InChI Key

ZDIJVYHMPDTJAH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)O)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 4-acetamido benzoic acid derivatives and their substituent effects:

Compound C3 Substituent Molecular Weight (g/mol) Key Properties
4-Acetamido-3-ethylbenzoic acid Ethyl (-CH₂CH₃) ~223.2 (estimated) Increased lipophilicity; potential for enhanced membrane permeability .
4-Acetamido-3-nitrobenzoic acid Nitro (-NO₂) 240.17 High polarity; demonstrated antiviral activity via SARS-CoV-2 molecular docking .
4-Acetamido-3-amino-5-hydroxybenzoic acid Amino (-NH₂) and hydroxy (-OH) 226.19 Enhanced hydrogen-bonding capacity; potential for solubility in polar solvents .
4-Acetamido-3-(2-ethylbutanoylamino)benzoic acid 2-ethylbutanoylamino ~336.4 (estimated) Complex steric hindrance; studied for molecular interactions in organic chemistry .
4-Acetamidobenzoic acid None 179.17 Baseline compound; used as a pharmaceutical intermediate .

Physicochemical Properties

  • Lipophilicity: The ethyl group in this compound likely increases logP compared to polar substituents like nitro (-NO₂) or hydroxy (-OH), suggesting improved passive diffusion in biological systems .
  • Solubility : Nitro and hydroxy derivatives exhibit higher aqueous solubility due to polar functional groups, whereas the ethyl analog may require formulation optimization for bioavailability .
  • Synthetic Complexity : Ethyl-substituted derivatives are synthesized via alkylation or coupling reactions, contrasting with nitro derivatives that require nitration under acidic conditions .

Spectroscopic and Analytical Data

  • NMR: Ethyl groups typically show characteristic triplet signals for CH₃ (δ ~1.2–1.4 ppm) and CH₂ (δ ~2.3–2.6 ppm) in ¹H NMR, distinct from nitro (deshielded aromatic protons) or amino (broad NH signals) substituents .
  • FT-IR : The ethyl group’s C-H stretching (~2900 cm⁻¹) contrasts with nitro (asymmetric stretch ~1520 cm⁻¹) and hydroxy (O-H stretch ~3300 cm⁻¹) .

Research and Application Potential

  • Drug Development : The ethyl derivative’s balance of lipophilicity and stability positions it as a candidate for CNS-targeted drugs, where blood-brain barrier penetration is critical .
  • Material Science : Nitro and hydroxy analogs are explored for supramolecular assemblies due to their hydrogen-bonding capabilities, while ethyl derivatives may serve in hydrophobic coatings .

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